molecular formula C19H14FN3OS B2753657 2-fluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide CAS No. 893980-70-6

2-fluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide

Cat. No.: B2753657
CAS No.: 893980-70-6
M. Wt: 351.4
InChI Key: JTYRBZKYMYGFSY-UHFFFAOYSA-N
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Description

2-fluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide is a complex organic compound that features a unique combination of fluorine, imidazo[2,1-b][1,3]thiazole, and benzamide moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminothiazoles with halo carbonyl compounds . The reaction conditions often include the use of polar organic solvents and elevated temperatures to facilitate the formation of the imidazo[2,1-b][1,3]thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis, which offers advantages such as faster reaction times, higher yields, and environmentally friendly conditions . This method involves the use of microwave irradiation to promote the condensation reactions, resulting in the efficient synthesis of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can lead to the formation of reduced analogs with altered electronic properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Compared to similar compounds, it may exhibit distinct pharmacological properties and reactivity patterns, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-fluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3OS/c1-12-11-25-19-22-17(10-23(12)19)13-5-4-6-14(9-13)21-18(24)15-7-2-3-8-16(15)20/h2-11H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYRBZKYMYGFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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